N-Phenylacetylphenylalanine

Description

Overview of N-Phenylacetylphenylalanine as a Synthetic Amino Acid Derivative

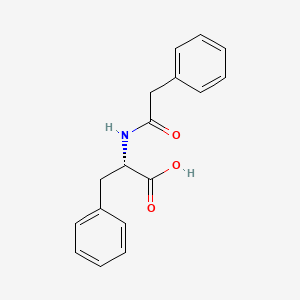

This compound is a synthetic derivative of the amino acid phenylalanine, distinguished by the attachment of a phenylacetyl group to its nitrogen atom. smolecule.com This modification results in a compound with distinct chemical and physical properties compared to its natural precursor, L-phenylalanine. ontosight.ai It is classified as an N-acyl amino acid (NAAA), a family of molecules characterized by an amide bond linking a fatty acid or an aromatic acyl group to an amino acid. smolecule.comnih.gov

In its pure form, this compound appears as a white crystalline powder. ontosight.ai Its synthesis is typically achieved through the chemical reaction of L-phenylalanine with phenylacetyl chloride in a basic environment. ontosight.aiontosight.ai This process underscores its identity as a laboratory-synthesized compound rather than a naturally occurring molecule. The compound is a subject of interest in medicinal chemistry and biotechnology, where it is explored as an intermediate in the synthesis of pharmaceuticals. ontosight.aiontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₃ | nih.gov |

| Molecular Weight | 283.32 g/mol | hmdb.ca |

| Appearance | White crystalline powder | ontosight.ai |

| Melting Point | ~185-190°C | ontosight.ai |

| CAS Number | 738-75-0 | chemsrc.com |

Historical Context of Phenylalanine Derivatives in Chemical and Biological Sciences

The study of phenylalanine derivatives is rooted in the broader history of amino acid chemistry. Phenylalanine itself was first isolated in 1879. wikipedia.org However, the synthesis and investigation of its acylated forms, such as this compound, gained momentum in the mid-20th century with advancements in peptide chemistry. smolecule.com

Early research into the biosynthesis of penicillin revealed that the mold Penicillium chrysogenum metabolizes phenylalanine into phenylacetate (B1230308), a precursor for penicillin G. This discovery highlighted the potential of modifying phenylalanine for biomedical and industrial purposes. smolecule.com The broader class of N-acyl amino acids, to which this compound belongs, has been recognized for its role as endogenous signaling molecules. nih.gov The discovery of N-arachidonoyl-ethanolamine (anandamide), an endocannabinoid, spurred further interest in structurally related N-acyl amino acids and their potential physiological functions. nih.govfrontiersin.org This historical context provides the foundation for the ongoing exploration of synthetic phenylalanine derivatives in various scientific fields.

Structural Relationship to L-Phenylalanine and Related Amino Acid Derivatives

This compound is structurally derived from L-phenylalanine, one of the twenty proteinogenic amino acids. ontosight.aiebi.ac.uk The core structure of L-phenylalanine consists of a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a benzyl (B1604629) side chain. nih.gov

The defining structural feature of this compound is the substitution of one of the hydrogen atoms of the amino group with a phenylacetyl group (C₆H₅CH₂CO). ontosight.ai This creates an amide linkage and introduces a second phenyl ring into the molecule. This modification significantly alters the compound's polarity and steric bulk compared to L-phenylalanine. ontosight.ai

This compound belongs to the broad class of N-acyl-L-alpha-amino acids. hmdb.ca This group includes a diverse range of molecules where the amino group of an L-amino acid is acylated. Other examples of phenylalanine derivatives that have been studied include β-phenylalanine derivatives (β-PADs), which are valued for their increased stability compared to natural α-amino acids and are used as scaffolds in medicinal chemistry. tandfonline.comnih.gov The exploration of such derivatives allows researchers to investigate how specific structural modifications influence the biological activity and chemical properties of the parent amino acid.

Table 2: Comparison of L-Phenylalanine and this compound

| Feature | L-Phenylalanine | This compound | Source |

| Classification | Natural, proteinogenic amino acid | Synthetic amino acid derivative | ontosight.ainih.gov |

| Functional Group at α-amino position | Amino group (-NH₂) | Phenylacetylamino group (-NHCOCH₂C₆H₅) | ontosight.ainih.gov |

| Molecular Formula | C₉H₁₁NO₂ | C₁₇H₁₇NO₃ | nih.govnih.gov |

| Molecular Weight | 165.19 g/mol | 283.32 g/mol | hmdb.canih.gov |

This compound as a Metabolite in Biological Systems

This compound is an N-acyl amino acid, a class of molecules formed from the conjugation of a fatty acid (phenylacetic acid in this case) and an amino acid (phenylalanine). nih.gov While research specifically targeting this compound is limited, its constituent parts, phenylalanine and phenylacetic acid, are well-studied metabolites, providing a basis for understanding its potential roles.

Detection and Occurrence in Mammalian Biofluids

The presence of this compound and related compounds in mammalian biofluids offers insights into metabolic states, particularly in conditions affecting amino acid metabolism.

Metabolomic studies of urine have identified various derivatives of phenylalanine, particularly in metabolic disorders. In the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine, elevated levels of phenylalanine and its byproducts are excreted in the urine. nih.govnih.gov One such key metabolite is phenylacetylglutamine (B1677654) (PAG), which is formed from the conjugation of phenylacetate with glutamine. nih.govresearchgate.net The excretion of PAG is significantly correlated with circulating phenylalanine levels in PKU patients, making it a useful biomarker for monitoring the condition. nih.govnih.gov

While direct quantitative data for this compound in human urine is not extensively documented in the reviewed literature, the presence of a similar compound, N-Acetylphenylalanine, has been noted as a significantly increased urinary biomarker in dogs with urothelial carcinoma. escholarship.org This suggests that N-acylated phenylalanine derivatives can be detected in urine and may serve as indicators of specific pathological states. The detection of these compounds is typically achieved through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govuu.nl

Table 1: Urinary Metabolites Related to Phenylalanine Metabolism in Disease

| Metabolite | Disease Association | Significance |

|---|---|---|

| Phenylacetylglutamine (PAG) | Phenylketonuria (PKU) | Biomarker for monitoring phenylalanine levels and treatment adherence. nih.govnih.gov |

| N-Acetylphenylalanine | Urothelial Carcinoma (in dogs) | Potential diagnostic biomarker. escholarship.org |

| Phenylpyruvic acid | Phenylketonuria (PKU) | A key indicator of metabolic disruption in PKU. mdpi.com |

Presence in Plant and Algal Extracts

Phenylalanine is a crucial amino acid in plants, serving as a precursor for a vast array of secondary metabolites, including flavonoids, lignins, and other phenylpropanoids. youtube.com The application of exogenous phenylalanine to plant cultures has been shown to influence the production of these compounds.

Table 2: Effect of Exogenous Phenylalanine on Phenolic Content and Antioxidant Activity in Camellia sinensis Callus Cultures

| Treatment | Total Phenolic Content (mg/g) | Flavanols Content (mg/g) | Proanthocyanidins Content (mg/g) |

|---|---|---|---|

| Control | 12.5 | 2.0 | 4.5 |

| L-phenylalanine (3 mM) | 24.5 | 5.0 | 9.0 |

Data adapted from a study on Camellia sinensis callus cultures, demonstrating the influence of phenylalanine on the accumulation of phenolic compounds with antioxidant properties. mdpi.com

Involvement in Metabolic Pathways and Biochemical Networks

This compound is situated at the crossroads of amino acid and fatty acid metabolism. Its formation requires the enzymatic joining of L-phenylalanine and phenylacetyl-CoA, a derivative of phenylacetic acid. nih.gov

The biosynthesis of N-acyl amino acids can occur through various enzymatic pathways. In bacteria such as Escherichia coli, enzymes like acetyl-CoA-L-phenylalanine α-N-acetyltransferase have been identified, which catalyze the synthesis of N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine. nih.gov This provides a model for the potential enzymatic formation of this compound, which would involve a similar transferase enzyme utilizing phenylacetyl-CoA as the acyl donor.

Phenylacetic acid itself is a key intermediate in the bacterial catabolism of phenylalanine. nih.govnih.gov In many bacteria, phenylalanine is first converted to phenylacetate, which is then activated to phenylacetyl-CoA. nih.gov This phenylacetyl-CoA can then enter a specific catabolic pathway for degradation or, theoretically, be utilized by an N-acyltransferase to form this compound.

In the broader context of metabolic networks, N-acyl amino acids are recognized as a class of lipid signaling molecules. nih.gov The specific pathways and regulatory networks governing the synthesis and degradation of this compound in mammals and plants are not yet fully elucidated but are an active area of research within the field of metabolomics. The integration of data from various "omics" platforms will likely be necessary to fully map its interactions within biochemical networks. plantcyc.orgplantcyc.org

Relationship to Phenylalanine Metabolism and Related Pathways

This compound is intrinsically linked to the metabolic pathways of aromatic amino acids, serving as a conjugate metabolite formed from key intermediates of phenylalanine synthesis and breakdown.

The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is fundamental in plants, fungi, and microorganisms, originating from the shikimate pathway. frontiersin.orgnih.govlongdom.org This pathway converts intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into chorismate, a critical branch-point metabolite. nih.govyoutube.com From chorismate, distinct enzymatic steps lead to the synthesis of the three aromatic amino acids. frontiersin.orgnih.gov Animals, however, cannot synthesize phenylalanine de novo and must obtain it from their diet, making it an essential amino acid. frontiersin.org

The primary catabolic fate of phenylalanine in humans is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). metwarebio.com However, alternative degradation pathways exist. Phenylalanine can be catabolized into phenylacetate, a key component of this compound. nih.govmdpi.com This conversion positions this compound at the intersection of phenylalanine catabolism, where it represents a conjugation of phenylalanine with one of its own breakdown products. This type of N-acylation is a known metabolic process for other amino acids, often for detoxification or signaling purposes. frontiersin.org

The clinical significance of alternative phenylalanine metabolism becomes evident in disorders like Phenylketonuria (PKU). nih.govmsdmanuals.com PKU is an inborn error of metabolism caused by a deficiency in the phenylalanine hydroxylase (PAH) enzyme. nih.govcheckorphan.orgnih.gov This deficiency prevents the conversion of phenylalanine to tyrosine, leading to a toxic accumulation of phenylalanine in the blood and brain. checkorphan.orgmedscape.com

With the primary pathway blocked, phenylalanine is shunted into alternative catabolic routes, resulting in elevated levels of metabolites such as phenylpyruvate, phenyllactate, and phenylacetate. nih.govnih.gov Under these conditions of substrate overload, the formation of N-acylated derivatives of phenylalanine becomes more prominent. frontiersin.org Metabolomics studies of PKU patients have identified several such compounds, including N-acetylphenylalanine, which serve as biomarkers for the disease. mdpi.com The presence of N-acetyl-L-phenylalanine in the blood and urine of individuals with PKU suggests it is part of a detoxification mechanism for managing high cellular levels of phenylalanine. frontiersin.org Given its structural similarity, this compound is likely formed through a similar metabolic overflow mechanism, where excess phenylacetate is conjugated with the abundant phenylalanine.

Table 1: Phenylalanine-Derived Metabolites in Phenylketonuria (PKU)

| Metabolite | Metabolic Origin | Significance in PKU |

|---|---|---|

| Phenylpyruvate | Transamination of Phenylalanine | Elevated due to shunting of excess Phenylalanine. nih.gov |

| Phenyllactate | Reduction of Phenylpyruvate | Increased as a downstream product of Phenylpyruvate. |

| Phenylacetate | Oxidative decarboxylation of Phenylpyruvate | Contributes to the characteristic "mousy" odor in untreated PKU. msdmanuals.com |

| N-Acetylphenylalanine | Acetylation of Phenylalanine | Identified as a urinary and plasma biomarker of metabolic dysregulation. mdpi.com |

Role in Specialized Metabolism

This compound belongs to a broader class of lipids known as N-acyl amino acids (NAAAs). frontiersin.orgmdpi.com These molecules are characterized by a fatty acid (or in this case, a phenylacetic acid) linked to an amino acid via an amide bond and are recognized as a family of endogenous signaling molecules. mdpi.com While many NAAAs are involved in detoxification, others, particularly those with longer acyl chains, participate in complex cellular signaling, similar to endocannabinoids. frontiersin.orgwikipedia.org

Long-chain N-acylated L-phenylalanines have been shown to act as uncouplers of mitochondrial respiration, suggesting a role in regulating glucose homeostasis. frontiersin.org Although the specific function of this compound has not been elucidated, its classification as an N-acyl aromatic amino acid suggests it may possess currently unrecognized roles in specialized metabolic signaling pathways.

Potential Linkages to Microbial Catabolic Pathways

Microorganisms possess diverse enzymatic machinery capable of degrading complex aromatic compounds. mdpi.com While direct studies on the microbial degradation of this compound are scarce, a plausible catabolic pathway can be proposed based on the known metabolism of its constituent parts. The initial step would likely involve the enzymatic hydrolysis of the amide bond, releasing phenylalanine and phenylacetate into the metabolic pool.

A bacterial strain has been shown to degrade N-acetyl-l-phenylalanine, indicating that microbial enzymes capable of cleaving the N-acyl bond of phenylalanine derivatives exist. mdpi.com Once liberated, phenylacetate can be funneled into a well-characterized bacterial degradation pathway. nih.govconsensus.app

The aerobic bacterial catabolism of phenylacetate is a sophisticated, multi-step process that is distinct from other aromatic degradation pathways. nih.govethz.ch This pathway is found in a significant percentage of sequenced bacteria, including Escherichia coli and Pseudomonas putida, highlighting its environmental importance. nih.govconsensus.appnih.gov

The central steps of this pathway are as follows:

Activation: Phenylacetate is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by the enzyme Phenylacetate-CoA ligase (PaaK). nih.gov

Ring Epoxidation: A multicomponent oxygenase complex (PaaABCDE) catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA. nih.govresearchgate.net

Isomerization: The resulting epoxide is isomerized by PaaG into a seven-membered oxygen-containing ring structure, an oxepin-CoA. nih.govresearchgate.net

Hydrolytic Ring Cleavage: The bifunctional enzyme PaaZ catalyzes the hydrolytic (non-oxygenolytic) cleavage of the oxepin (B1234782) ring, a highly unusual step in aerobic catabolism. nih.govnih.gov

β-Oxidation: The resulting open-chain intermediate is then further degraded via a series of β-oxidation steps, catalyzed by enzymes such as PaaJ, PaaF, and PaaH, ultimately yielding acetyl-CoA and succinyl-CoA, which can enter central metabolism. nih.govmdpi.com

Table 2: Key Enzymes in the Bacterial Phenylacetate Catabolic Pathway

| Enzyme (Gene) | Function | Reference |

|---|---|---|

| Phenylacetate-CoA ligase (PaaK) | Activates phenylacetate to phenylacetyl-CoA. | nih.gov |

| Oxygenase Complex (PaaABCDE) | Epoxidizes the aromatic ring of phenylacetyl-CoA. | nih.gov |

| Isomerase (PaaG) | Converts the epoxide intermediate to oxepin-CoA. | nih.gov |

| Hydrolase/Dehydrogenase (PaaZ) | Catalyzes hydrolytic cleavage of the oxepin ring. | nih.govnih.gov |

| Thiolase (PaaJ) / Hydratase (PaaF) | Participate in the subsequent β-oxidation of the ring cleavage product. | nih.gov |

This compound in Disease Metabolomics and Biomarker Discovery

Metabolomics, the comprehensive study of small molecule metabolites, has become a powerful tool for identifying novel biomarkers associated with disease. nih.govnih.gov In the context of metabolic disorders, metabolites that accumulate due to enzymatic defects or pathway dysregulation are of particular interest.

As discussed, inborn errors of phenylalanine metabolism, such as PKU, lead to the accumulation of various phenylalanine derivatives. mdpi.com Urinary metabolomics studies have successfully identified altered levels of phenylacetate and N-acetylphenylalanine in PKU patients. mdpi.com The identification of these N-acylated amino acids highlights a metabolic response to hyperphenylalaninemia. frontiersin.org

Given that this compound is composed of two molecules directly implicated in the pathophysiology of PKU—phenylalanine and phenylacetate—it stands as a strong candidate for a novel biomarker for this and other related disorders. Its formation is mechanistically plausible as a detoxification product under conditions of high substrate concentration. The emergence of other gut microbiota-derived metabolites, such as phenylacetylglutamine, as biomarkers for conditions like type 2 diabetes and ischemic stroke further supports the principle that acylated amino acid conjugates can reflect specific pathophysiological states. nih.govnih.gov Therefore, targeted metabolomic approaches aimed at quantifying this compound could provide valuable insights into the severity and metabolic state of patients with disorders of phenylalanine metabolism.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIPHJDKZNTNII-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224218 | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

738-75-0 | |

| Record name | Phenylacetyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=738-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylacetylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Analytical Strategies for N Phenylacetylphenylalanine Detection and Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and selective, making it an indispensable tool for the analysis of specific compounds within complex mixtures. When coupled with chromatographic separation techniques, its capabilities are further enhanced.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying compounds in complex mixtures. The technique involves the separation of the analyte of interest by liquid chromatography, followed by its ionization and subsequent detection by a tandem mass spectrometer. Ultra-Performance Liquid Chromatography (UPLC-MS/MS) utilizes smaller particle sizes in the chromatography column to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov

For the analysis of N-Phenylacetylphenylalanine and related compounds, reverse-phase chromatography is often employed. The use of an isotopic analogue, such as a deuterated or ¹³C-labeled standard, as an internal standard is crucial for accurate quantification via isotope dilution mass spectrometry. nih.gov Detection is typically carried out in multiple-reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition. nih.gov For instance, in the analysis of phenylalanine, the transition of m/z 166.2 → 120.2 is monitored. nih.gov A similar targeted approach would be developed for this compound.

Recent studies on analogous compounds, such as N-lactoyl-phenylalanine, have utilized ultrahigh performance liquid chromatography coupled with time-of-flight mass spectrometry for quantification in biological samples. nih.gov Similarly, LC-MS/MS methods have been validated for the simultaneous determination of phenylacetate (B1230308) and its metabolites like phenylacetylglutamine (B1677654) in plasma and urine, demonstrating the robustness of this technique for related analytes. mdpi.comnih.gov

| Parameter | Typical Conditions for Related Analytes (e.g., Phenylalanine, Phenylacetylglutamine) |

|---|---|

| Chromatography | Reverse-phase C18 column mdpi.com |

| Mobile Phase | Gradient elution with methanol (B129727) and acetic acid in water mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for acidic compounds mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govmdpi.com |

| Quantification | Isotope Dilution using deuterated or 13C-labeled internal standards nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. Common derivatization methods include silylation, which involves reacting the analyte with reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.gov

In the context of analyzing related metabolites, GC-MS has been successfully used to determine levels of phenylalanine, phenylacetate, and phenylpyruvate in biological samples. nih.govnih.gov For example, a method for urinary metabolomic profiling in patients with phenylketonuria (PKU) utilized an improved oximation-silylation method prior to GC-MS analysis. nih.gov This approach allowed for the identification of numerous metabolites, including phenylacetic acid and phenylpyruvic acid, which served as reliable discriminators for the disease. nih.gov The analysis of N-phenylacetylglutamine has also been reported, where thermal degradation in the GC inlet led to a characteristic mass spectrum. uu.nl

| Parameter | Typical Conditions for Related Analytes (e.g., Phenylalanine, Phenylacetate) |

|---|---|

| Derivatization | Silylation (e.g., with BSTFA) or esterification nih.govnih.gov |

| GC Column | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) nih.gov |

| Detection | Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling nih.gov |

| Identification | Comparison of mass spectra with libraries (e.g., NIST) nih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. When applied as an imaging technique (MALDI-MSI), it can visualize the spatial distribution of compounds within a thin section of tissue. nih.gov

While direct applications on this compound are not extensively documented, MALDI-MSI has been used to study the kinetics and distribution of L-phenylalanine in tumor tissues. nih.gov In such studies, a laser is rastered across the tissue section, which has been coated with a matrix material that absorbs the laser energy, leading to the desorption and ionization of the analyte. nih.govpnnl.gov High-resolution mass spectrometers like Fourier-transform ion cyclotron resonance (FTICR) are often used to provide high mass accuracy. nih.gov This technique holds potential for investigating the localization of this compound in biological systems, providing valuable insights into its metabolic roles. pnnl.govresearchgate.net

Targeted vs. Untargeted Metabolomics in this compound Analysis

Metabolomics studies can be broadly categorized into two approaches: targeted and untargeted. metwarebio.commetabolon.com

Targeted metabolomics focuses on the measurement of a defined set of known metabolites. metabolon.comquora.com This hypothesis-driven approach offers high sensitivity, specificity, and quantitative accuracy, often employing techniques like LC-MS/MS in MRM mode with isotopically labeled internal standards. creative-proteomics.commetwarebio.com For this compound, a targeted analysis would be the method of choice for validating its presence or accurately quantifying its concentration in a sample. metabolon.com

Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample, including unknown compounds. metabolon.comcreative-proteomics.com This hypothesis-generating approach is typically performed using high-resolution mass spectrometers (like QTOF or Orbitrap) coupled with LC or GC, or using NMR spectroscopy. metwarebio.comcreative-proteomics.com An untargeted study might lead to the discovery of this compound as a biomarker in a particular biological state. Following its identification, a targeted method would be developed for validation and quantification in larger sample cohorts. quora.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. researchgate.net It is a non-destructive method that requires minimal sample preparation and allows for the simultaneous detection and quantification of a wide range of metabolites in a single experiment. researchgate.netmagritek.com

NMR has been widely applied in metabolomics to obtain metabolic profiles of biological fluids and tissues. nih.govuef.fi For the analysis of this compound, NMR would provide unambiguous structural confirmation and quantitative data. The direct proportionality between the NMR signal area and the molar concentration of the analyte allows for absolute quantification without the need for identical standard compounds, provided a reference of known concentration is added. magritek.com

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) is the most commonly used NMR technique in metabolomics due to its high sensitivity and the abundance of hydrogen atoms in metabolites. A typical ¹H NMR spectrum provides information on the chemical environment of each proton, its proximity to other protons, and their stereochemical relationship.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the two phenyl rings, the methine proton (α-proton) of the phenylalanine backbone, and the methylene (B1212753) protons of both the phenylacetyl and phenylalanine moieties. The chemical shifts (δ) and spin-spin coupling constants (J-couplings) of these protons would be diagnostic for the molecule's structure. For instance, the aromatic protons would appear in the region of δ 7.0-7.5 ppm, while the α-proton would likely resonate around δ 4.5-5.0 ppm, coupled to the adjacent methylene protons. hmdb.cahmdb.cachemicalbook.com ¹H NMR has been used to monitor the N-acetylation of L-phenylalanine, distinguishing between the reactant and the N-acetyl-L-phenylalanine product based on the chemical shift of the α-proton. magritek.com A similar approach could be applied to reactions involving this compound.

| Proton Group | Expected Chemical Shift (ppm) Range (based on similar structures) |

|---|---|

| Aromatic Protons (Phenyl rings) | 7.0 - 7.5 nih.gov |

| α-Proton (CH) | 4.5 - 5.0 magritek.com |

| β-Protons (CH2 of Phe) | ~3.0 - 3.3 chemicalbook.com |

| Methylene Protons (CH2 of Phenylacetyl) | ~3.5 - 3.7 |

Advantages in Reproducibility and Non-Destructive Analysis

In the realm of metabolomics, reproducibility and the ability to perform non-destructive analysis are paramount for obtaining reliable and comprehensive data. While specific studies focusing solely on the reproducibility and non-destructive analysis of this compound are not extensively documented, the principles applied to general metabolomic studies are relevant. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are inherently non-destructive, allowing for the repeated analysis of a sample. This is particularly advantageous when sample volume is limited. The high reproducibility of NMR makes it a valuable tool for longitudinal studies where subtle changes in metabolite concentrations, including that of this compound, need to be monitored over time.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of various metabolites, including amino acid derivatives. While specific HPLC methods extensively validated for this compound are not widely published, methods developed for its parent compound, phenylalanine, provide a strong foundation. For instance, HPLC methods coupled with UV detection have been successfully used for the quantitative analysis of phenylalanine in biological matrices like plasma. These methods can be adapted and optimized for this compound by modifying parameters such as the mobile phase composition, column chemistry, and detector settings to achieve adequate separation and sensitivity. The versatility of HPLC allows for its coupling with mass spectrometry (LC-MS), which would provide higher specificity and sensitivity for the detection and quantification of this compound.

Integration of Multi-Platform Analytical Techniques for Comprehensive Metabolome Profiling

A single analytical platform is often insufficient to capture the complexity of the entire metabolome. Therefore, the integration of multiple analytical techniques, or a multi-platform approach, is essential for comprehensive metabolome profiling, which would include the analysis of this compound. This strategy typically combines the strengths of different platforms, such as NMR spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). For example, in studies of metabolic disorders like phenylketonuria (PKU), where phenylalanine metabolism is central, researchers have utilized a combination of amino acid analyzers, GC-MS, and NMR to obtain a broad metabolic signature. Such an approach increases the coverage of the metabolome, enhancing the chances of detecting and accurately quantifying metabolites like this compound and understanding its relationship with other metabolic pathways.

Data Analysis and Statistical Methodologies in this compound Metabolomics

The large and complex datasets generated from metabolomics studies necessitate the use of sophisticated data analysis and statistical methodologies to extract meaningful biological insights.

Multivariate Statistical Analyses (e.g., PCA, PLS-DA)

Multivariate statistical analyses are critical for interpreting complex metabolomic data. Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are two of the most commonly employed techniques. PCA is an unsupervised method used for initial data exploration, to identify outliers, and to observe any natural clustering within the data. PLS-DA, a supervised method, is used to model the relationship between the metabolite data and predefined sample classes (e.g., case vs. control) to identify metabolites that are most influential in discriminating between the groups. While specific applications of PCA and PLS-DA to this compound are not detailed in the literature, these methods would be integral to any metabolomics study aiming to understand its variance and association with a particular physiological or pathological state.

Biomarker Identification and Validation Techniques

The identification and validation of biomarkers is a rigorous process that involves multiple stages, from initial discovery to analytical and clinical validation. This compound has been suggested as a potential biomarker for the consumption of certain foods, as it has been detected in chickens, anatidaes, and domestic pigs. The process of validating it as a robust biomarker would involve several steps. Initially, univariate and multivariate statistical analyses would be used to identify it as a candidate biomarker. Subsequently, its analytical performance characteristics, such as sensitivity, specificity, accuracy, and precision, would need to be thoroughly established. Finally, clinical validation in large, well-defined patient cohorts would be necessary to confirm its clinical utility.

Compound Names

| Compound Name |

| This compound |

| Phenylalanine |

Pharmacological and Biotechnological Applications of N Phenylacetylphenylalanine Research

N-Phenylacetylphenylalanine as a Pharmaceutical Intermediate

This compound's molecular structure, which combines a phenylacetyl group with the amino acid phenylalanine, makes it a valuable intermediate in the synthesis of more complex molecules. This is particularly relevant in the development of certain antibiotics and antiviral agents where these structural motifs are key to their biological activity.

The industrial production of Penicillin G, a widely used antibiotic, relies on the supplementation of the fermentation medium with a side-chain precursor, phenylacetate (B1230308) nih.gov. The phenylacetyl group is a critical component of the Penicillin G molecule. In the biosynthesis of Penicillin G by the fungus Penicillium chrysogenum, the final step involves the substitution of the L-α-aminoadipyl side chain of the intermediate isopenicillin N with a phenylacetyl side chain am-online.org. This reaction is catalyzed by the enzyme IPN acyltransferase am-online.org. The phenylacetic acid required for this step is activated by phenylacetyl-CoA ligase am-online.org. The growth of P. chrysogenum with phenylalanine as the sole nitrogen source has been shown to result in the production of both phenylacetate and Penicillin G, highlighting the metabolic link between phenylalanine and this essential antibiotic nih.gov.

While direct studies detailing the use of this compound as a singular precursor are not prevalent, its constituent parts, phenylalanine and the phenylacetyl group, are integral to these biosynthetic pathways. This positions this compound as a significant compound of interest for potential streamlined or alternative synthetic routes in antibiotic production.

Derivatives of phenylalanine have been a focus in the design and synthesis of novel antiviral agents, particularly inhibitors of the HIV-1 capsid (CA) protein nih.govmedchemexpress.com. The phenylalanine core is considered essential for maintaining the antiviral activity in these compounds nih.gov. Research has demonstrated that modifications to the linker region and substituents of phenylalanine-based molecules can lead to potent anti-HIV-1 activity nih.gov. For instance, certain 4-methoxy-N-methylaniline substituted phenylalanine derivatives have displayed significant anti-HIV-1 activity nih.govmedchemexpress.com. The synthesis of these complex antiviral molecules often involves multiple steps where a stable phenylalanine-containing intermediate is crucial. The structure of this compound provides a robust scaffold that can be chemically modified to produce a variety of derivatives for antiviral screening.

Investigations into Bioactive Properties and Therapeutic Potential

Beyond its role as a synthetic intermediate, this compound and its related compounds are being investigated for their own therapeutic properties. Researchers are exploring their potential in cancer treatment, neurological disorders, and as a basis for designing new antimicrobial agents.

Peptides designed with repeating units of the amino acid phenylalanine have been shown to possess anticancer properties. Specifically, selective substitution of phenylalanine with proline in a peptide designed on a phenylalanine heptad repeat led to potent anti-cancer activity against highly metastatic human breast cancer cells (MDA-MB-231) nih.gov. These proline-substituted variants induced apoptosis, the process of programmed cell death, by activating the intrinsic apoptotic pathway through the depolarization of the mitochondrial membrane and the activation of caspases nih.gov. At concentrations below those that cause cell death, these peptides also demonstrated anti-migratory and anti-invasive effects on cancer cells nih.gov.

Furthermore, novel hydroxylated biphenyl (B1667301) compounds, which can be considered structural analogs, have shown significant anticancer activity against malignant melanoma cells with minimal toxicity to normal cells nih.gov. These compounds were found to inhibit cell proliferation by causing an arrest in the G2/M phase of the cell cycle and inducing apoptosis through caspase activation nih.gov. While direct studies on the anticancer activity of this compound are limited, the demonstrated efficacy of phenylalanine-rich peptides and related structures provides a strong rationale for its investigation as a potential anticancer agent.

The role of phenylalanine in neurological health is most prominently studied in the context of Phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine. In individuals with PKU, high levels of phenylalanine in the blood and brain can lead to severe neurological dysfunction, including intellectual disability and seizures nih.govnih.gov. Research in mouse models of PKU has shown that elevated phenylalanine is associated with deficiencies in the neurotransmitters dopamine (B1211576) and serotonin (B10506) in the central nervous system (CNS), leading to behavioral and cognitive impairments nih.gov. Reducing blood phenylalanine levels in these adult mice was found to correct the CNS monoamine deficiencies and partially improve behavioral performance nih.gov.

While this research focuses on the pathological effects of excess phenylalanine, it underscores the critical importance of maintaining balanced phenylalanine levels for normal brain function. The potential of this compound to modulate phenylalanine levels or its metabolic pathways in the context of neurological disorders is an area that warrants further investigation. It is hypothesized that a deficiency of other large neutral amino acids in the brain, due to competition for transport across the blood-brain barrier by high phenylalanine, may also contribute to cognitive dysfunction in PKU nih.gov. Therefore, therapies that could influence this balance are of significant interest.

The growing threat of antibiotic-resistant bacteria has spurred research into new antimicrobial agents, with a significant focus on antimicrobial peptides (AMPs) and their synthetic mimics, known as peptidomimetics unica.it. The introduction of L-phenylalanine into the sequence of an existing antimicrobial peptide, protonectin, was shown to enhance its selective antibacterial activity against Gram-positive bacteria scispace.comnih.gov. This suggests that the phenylalanine residue can play a crucial role in the potency and selectivity of antimicrobial peptides.

Furthermore, cationic surfactants based on phenylalanine and tryptophan have been synthesized and have demonstrated promising antibacterial efficacy against a range of bacterial strains mdpi.com. These molecules are thought to act by disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance compared to traditional antibiotics mdpi.com. The structure of this compound, containing the hydrophobic phenyl and phenylacetyl groups along with the amino acid backbone, provides a template for the design of novel peptidomimetics with potential antimicrobial activity.

Peptidomimetic Design and Antimicrobial Activity

Structure-Activity Relationship (SAR) Studies in Peptidomimetics

Structure-Activity Relationship (SAR) studies are fundamental to the design of peptidomimetics—small molecules that mimic the biological activity of peptides but possess improved pharmacological properties, such as stability and oral bioavailability. In this context, the phenylalanine scaffold, a core component of this compound, is a common building block.

Research into N-acyl-L-phenylalanine derivatives has been conducted to develop potent antagonists for targets like the VLA-4 receptor, which is involved in inflammatory processes. In these studies, modifications to the N-acyl group and the phenylalanine ring are systematically made to determine how these changes affect binding affinity and activity. For instance, a study on N-benzylpyroglutamyl-L-phenylalanine derivatives revealed that the position of carbamoyl (B1232498) substituents significantly impacted their inhibitory potency. While this study does not specifically name the phenylacetyl group, it underscores a key SAR principle: the nature and position of substituents on the N-acyl ring system are critical determinants of biological activity. The core structure of this compound, featuring an N-terminal acyl group and a C-terminal amino acid, is a classic template for generating libraries of compounds for SAR studies to optimize therapeutic agents.

Development of Cationic Peptidomimetics

Cationic peptidomimetics are designed to mimic natural antimicrobial peptides (AMPs), which target and disrupt bacterial membranes. A key feature of these molecules is amphiphilicity—a balance between cationic (positively charged) and hydrophobic (water-repelling) regions. Phenylalanine, due to its hydrophobic benzyl (B1604629) side chain, is frequently incorporated to provide the necessary hydrophobicity.

Targeting Quorum Sensing Systems for Virulence Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. rutgers.edu Inhibiting QS is a promising anti-virulence strategy that may reduce the risk of resistance development compared to traditional antibiotics. rutgers.edu Phenylalanine derivatives are recognized as a promising class of molecules for controlling bacterial virulence factors. researchgate.net

Research has focused on designing novel phenylalanine derivatives that can act as QS inhibitors. A recent study detailed the synthesis of phenylalanine derivatives bearing a hydroxamic acid moiety, which demonstrated potent QS inhibitory properties. researchgate.net Several of these compounds significantly inhibited the QS receptor CviR and consequently reduced the production of the virulence factor violacein (B1683560) in Chromobacterium violaceum. researchgate.net The most active compounds in this series showed IC₅₀ values for QS inhibition in the low micromolar range, comparable to or better than known reference inhibitors. researchgate.net Although this compound was not among the tested compounds, this research highlights that the phenylalanine skeleton is a key structural element for designing potent QS inhibitors. researchgate.net The mechanism often involves the inhibitor competing with the natural signaling molecules (like N-acyl homoserine lactones) for binding to their cognate receptor proteins (such as LasR or RhlR).

Table 1: Quorum Sensing Inhibition by Phenylalanine Derivatives (Data based on derivatives structurally related to this compound)

| Compound ID | Description | Target Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4a | Phenylalanine derivative with hydroxamic acid moiety | P. aeruginosa | 10.14 ± 1.05 | researchgate.net |

| 4c | Phenylalanine derivative with hydroxamic acid moiety | P. aeruginosa | 9.53 ± 1.12 | researchgate.net |

| 4h | Phenylalanine derivative with hydroxamic acid moiety | P. aeruginosa | 7.12 ± 2.11 | researchgate.net |

| 4NPO (Control) | Reference QS Inhibitor | P. aeruginosa | 29.13 ± 0.88 | researchgate.net |

Anti-Biofilm Properties

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Molecules that can inhibit biofilm formation or eradicate existing biofilms are of significant therapeutic interest. The anti-biofilm activity of a compound is often linked to its ability to interfere with QS or to its surfactant-like properties that can disrupt the biofilm matrix.

Studies on N-acyl amino acids have demonstrated their potential as anti-biofilm agents. For instance, N-(9-fluorenylmethoxycarbonyl)phenylalanine (Fmoc-F), an N-acyl derivative of phenylalanine, has been shown to inhibit biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa. It also helps eradicate pre-formed biofilms. The mechanism is believed to involve the reduction of extracellular matrix components like proteins and eDNA, thereby destabilizing the biofilm structure. Furthermore, the research on phenylalanine derivatives with hydroxamic acid moieties that act as QS inhibitors also confirmed strong anti-biofilm activity. researchgate.net The most potent QS inhibitors in that study were also the most effective at preventing biofilm formation by P. aeruginosa. researchgate.net This establishes a strong correlation between QS inhibition and anti-biofilm efficacy for this class of compounds.

Table 2: Anti-Biofilm Activity of Phenylalanine Derivatives against P. aeruginosa (Data based on derivatives structurally related to this compound)

| Compound ID | Description | Concentration (µM) | Biofilm Inhibition (%) | Reference |

|---|---|---|---|---|

| 4a | Phenylalanine derivative with hydroxamic acid moiety | 30 | ~65% | researchgate.net |

| 4c | Phenylalanine derivative with hydroxamic acid moiety | 30 | ~55% | researchgate.net |

| 4h | Phenylalanine derivative with hydroxamic acid moiety | 30 | ~75% | researchgate.net |

| 4NPO (Control) | Reference Inhibitor | 30 | ~75% | researchgate.net |

Antioxidant Properties in Natural Extracts

Table 3: Effect of Phenylalanine Supplementation on Phenolic Acid Production and Antioxidant Activity in Ginkgo biloba Cultures

| Phenylalanine Supplementation (mg/150 mL) | Total Phenolic Acids (mg/100 g DW) | DPPH Scavenging IC₅₀ (mg/mL) of Extract | Reference |

|---|---|---|---|

| 0 (Control) | ~40 - 50 | 1.966 ± 0.058 | |

| 100 | Increased Production | Not specified per concentration | |

| 150 | Increased Production | Not specified per concentration |

Q & A

Q. What are the recommended methods for synthesizing and purifying N-Phenylacetylphenylalanine in laboratory settings?

this compound can be synthesized via enzymatic or chemical acylation of phenylalanine. A common approach involves reacting L-phenylalanine with phenylacetyl chloride under basic conditions, followed by purification using recrystallization or reverse-phase HPLC. Evidence from analogous compounds (e.g., N-acetylated derivatives) suggests optimizing pH and temperature to minimize racemization . Post-synthesis characterization via NMR (e.g., H, C) and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers characterize the structural and chemical properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry and identifying functional groups (e.g., phenylacetyl moiety) .

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity and resolving enantiomeric impurities .

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability .

Q. What are the best practices for ensuring the stability of this compound during experimental storage?

Store the compound in airtight, light-resistant containers at -20°C to prevent hydrolysis or oxidation. Use desiccants to minimize moisture exposure. Periodic purity checks via HPLC or TLC are recommended, especially for long-term studies .

Advanced Research Questions

Q. What analytical strategies are employed to resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from differences in experimental design (e.g., cell lines, dosing regimens). To address this:

Q. How is this compound utilized in metabolomic studies, particularly in radiation countermeasure research?

In irradiated nonhuman primates, this compound was identified as a metabolite whose levels recovered post-treatment with Ex-Rad, a radioprotectant. Researchers used LC-MS-based metabolomics to quantify its serum concentrations, correlating recovery with improved outcomes. Statistical tools like PCA and raindrop plots helped visualize dysregulation patterns .

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to study this?

The L-configuration of phenylalanine is critical for substrate specificity in enzymatic interactions. Chiral HPLC or circular dichroism (CD) spectroscopy can resolve enantiomers. Computational docking studies (e.g., using AutoDock Vina) predict binding affinities to biological targets, such as enzymes in phenylalanine metabolism .

Q. What computational modeling approaches are used to predict the interactions of this compound with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model its conformational flexibility and electronic properties. Tools like GROMACS or Schrödinger Suite assess interactions with proteins (e.g., phenylalanine hydroxylase) to guide mutagenesis studies .

Methodological Considerations

- Experimental Design : Follow NIH guidelines for preclinical studies, including randomization, blinding, and power analysis .

- Data Validation : Use internal standards (e.g., isotopically labeled analogs) in LC-MS to ensure quantification accuracy .

- Ethical Compliance : Obtain institutional ethics approval for animal or human tissue studies, detailing protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.